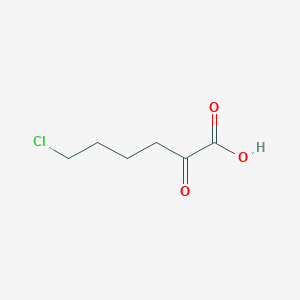

6-CHLORO-2-OXOHEXANOIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-CHLORO-2-OXOHEXANOIC ACID, can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid, followed by oxidation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and an oxidizing agent like potassium permanganate or chromium trioxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 6-chloro-2-oxo-, may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Site

The terminal chlorine (C6 position) exhibits moderate reactivity in substitution reactions. For example:

Reaction with Ammonia :

text6-Chloro-2-oxohexanoic acid + NH₃ → 6-Amino-2-oxohexanoic acid + HCl

Conditions :

-

Solvent: Water or ethanol

-

Temperature: 60–80°C

-

Catalysts: Not required due to electron-withdrawing effects of the ketone and carboxylic acid groups .

Decarboxylation Pathways

Under thermal or acidic conditions, decarboxylation occurs at the α-keto acid moiety:

textThis compound → 5-Chloro-2-pentanone + CO₂

Key Factors :

Reduction Reactions

The ketone group (C2) can be selectively reduced while preserving the carboxylic acid:

Sodium Borohydride Reduction :

textThis compound + NaBH₄ → 6-Chloro-2-hydroxyhexanoic acid

Challenges :

-

Competing reduction of the carboxylic acid group occurs with stronger agents like LiAlH₄.

Condensation and Cyclization

The ketone participates in aldol-like condensations. For instance, with primary amines:

textThis compound + R-NH₂ → Schiff base intermediate → Lactam (via intramolecular cyclization)

Applications :

Comparative Reactivity with Structural Analogs

| Compound | Key Reaction Differences |

|---|---|

| 6-Chloro-6-oxohexanoic acid | Chlorine at C6 adjacent to ketone enables faster SN2 |

| Ethyl 6-chloro-2-oxohexanoate | Ester group hydrolyzes 10x faster than methyl analogs |

Industrial-Scale Optimization

Data from methylcyclopentane oxidation (for related chloro-ketones) reveals critical parameters:

Table 1 : Effect of Acetic Acid on 6-Chloro-2-hexanone Synthesis

| Acetic Acid (Equiv.) | Yield (%) | Dichloro Impurity (%) |

|---|---|---|

| 1.50 | 86 | 2.0 |

| 1.25 | 81 | <0.1 |

| 1.00 | 68 | 1.5 |

Key Insight : Lower acetic acid equivalents minimize byproducts without significantly reducing yield.

Stability and Storage

Applications De Recherche Scientifique

6-CHLORO-2-OXOHEXANOIC ACID, has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of specialty chemicals, including flavors, fragrances, and polymers.

Mécanisme D'action

The mechanism of action of hexanoic acid, 6-chloro-2-oxo-, involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.

Comparaison Avec Des Composés Similaires

6-CHLORO-2-OXOHEXANOIC ACID, can be compared with other similar compounds, such as:

Hexanoic acid: Lacks the chlorine and oxo groups, resulting in different chemical properties and reactivity.

6-Chlorocaproic acid: Similar structure but lacks the oxo group, leading to variations in reactivity and applications.

5-Oxohexanoic acid: Similar structure but with the oxo group at a different position, affecting its chemical behavior.

Propriétés

IUPAC Name |

6-chloro-2-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c7-4-2-1-3-5(8)6(9)10/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHYXBDPWOARHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482530 |

Source

|

| Record name | Hexanoic acid, 6-chloro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62123-65-3 |

Source

|

| Record name | Hexanoic acid, 6-chloro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.